![molecular formula C19H20N2O3 B4419673 N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4419673.png)
N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide
Übersicht
Beschreibung
N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide, also known as BPTF inhibitor, is a chemical compound used in scientific research for its potential therapeutic applications.
Wirkmechanismus
N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide inhibitor works by binding to the bromodomain of this compound, which is a protein domain that recognizes and binds to acetylated lysine residues on histones. Histones are proteins that package DNA into chromatin, and acetylation of histones is a key step in gene expression. By blocking the bromodomain of this compound, this compound inhibitor can prevent the recruitment of this compound to chromatin, thereby inhibiting the expression of target genes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, depending on the specific disease and cell type. For example, in cancer cells, this compound inhibitor can induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In heart cells, this compound inhibitor can reduce inflammation and oxidative stress, which are mechanisms that contribute to heart disease. In neuronal cells, this compound inhibitor can improve cognitive function and memory, which are mechanisms that are impaired in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide inhibitor has several advantages for lab experiments, such as its specificity for this compound and its ability to inhibit gene expression. However, it also has some limitations, such as its potential toxicity and off-target effects. Therefore, researchers need to carefully design their experiments and use appropriate controls to ensure the validity and reliability of their results.
Zukünftige Richtungen
There are several future directions for N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide inhibitor research, such as the development of more potent and selective inhibitors, the identification of new target genes and pathways, and the evaluation of this compound inhibitor in preclinical and clinical trials. Moreover, this compound inhibitor can also be used as a tool to study the role of this compound in gene expression and cell differentiation, which can provide insights into the molecular mechanisms of various diseases.
Wissenschaftliche Forschungsanwendungen
N-{4-[(benzylamino)carbonyl]phenyl}tetrahydrofuran-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, heart disease, and neurological disorders. It works by inhibiting the activity of this compound, a protein that plays a critical role in gene expression and cell differentiation. By blocking this compound, this compound inhibitor can potentially prevent the growth and spread of cancer cells, reduce inflammation and oxidative stress in the heart, and improve cognitive function in neurological disorders.
Eigenschaften
IUPAC Name |
N-[4-(benzylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(20-13-14-5-2-1-3-6-14)15-8-10-16(11-9-15)21-19(23)17-7-4-12-24-17/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMGZBNYYLIRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49737405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



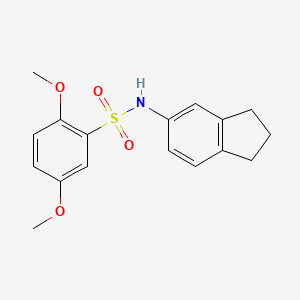
![1-methyl-N-[4-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419605.png)
![1-allyl-N-[4-(methylthio)benzyl]-1H-tetrazol-5-amine](/img/structure/B4419611.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]propanamide](/img/structure/B4419615.png)
![2-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419626.png)
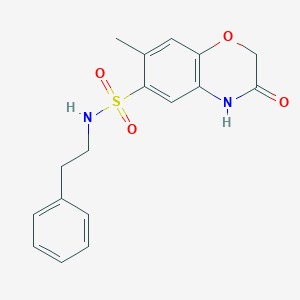
![N-{2-[(methylamino)carbonyl]phenyl}glycine](/img/structure/B4419630.png)
![2-[4-(2-furoyl)piperazin-1-yl]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419644.png)
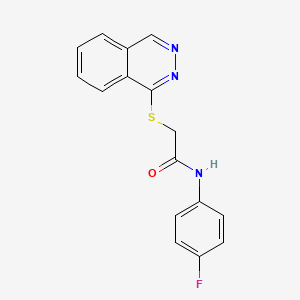
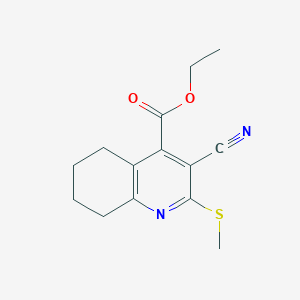
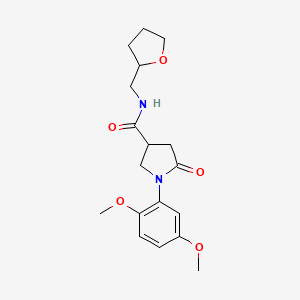
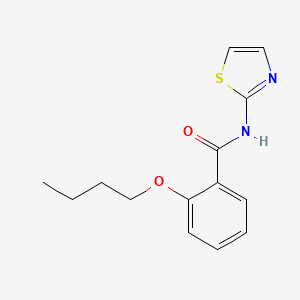
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4419682.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4419684.png)